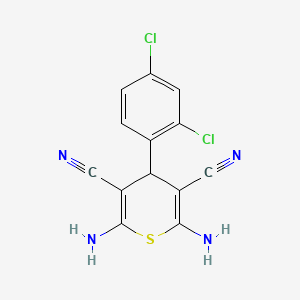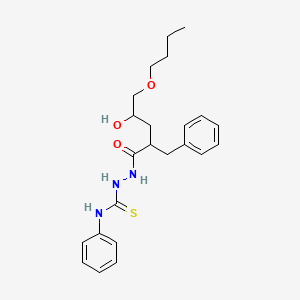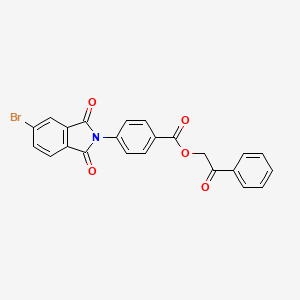
(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2{H},2'{H}-5,5'-biisoindole-2,2'-diyl)bis(ethane-2,1-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate typically involves multi-step organic reactions. The process begins with the preparation of the biisoindole core, followed by the introduction of the ethane-2,1-diyl groups and the final acetylation step. Common reagents used in these reactions include acetic anhydride, ethylene glycol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, (1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications.
Mechanism of Action
The mechanism of action of (1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in substitution reactions.
Acetylacetone: Another compound with keto-enol tautomerism, used in similar chemical contexts.
Diethyl malonate: Used in malonic ester synthesis, similar to the acetoacetic ester synthesis involving ethyl acetoacetate.
Uniqueness
What sets (1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2{H},2’{H}-5,5’-biisoindole-2,2’-diyl)bis(ethane-2,1-diyl) diacetate apart is its complex structure, which provides multiple reactive sites and allows for a wide range of chemical modifications. This versatility makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C24H20N2O8 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[5-[2-(2-acetyloxyethyl)-1,3-dioxoisoindol-5-yl]-1,3-dioxoisoindol-2-yl]ethyl acetate |
InChI |
InChI=1S/C24H20N2O8/c1-13(27)33-9-7-25-21(29)17-5-3-15(11-19(17)23(25)31)16-4-6-18-20(12-16)24(32)26(22(18)30)8-10-34-14(2)28/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
LMDWQWLJEWDWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4=O)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B11110402.png)

![N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11110416.png)
![2-[(4,6-Bis{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11110418.png)
![3-(Acetyloxy)-4-({(E)-2-[2-(3-bromophenoxy)acetyl]hydrazono}methyl)phenyl acetate](/img/structure/B11110430.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11110435.png)
![(5Z)-5-(4-bromobenzylidene)-3-{[(5-chloro-2-methylphenyl)amino]methyl}-2-thioxoimidazolidin-4-one](/img/structure/B11110437.png)
![N-{(1E)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11110444.png)
![2-(1-naphthylamino)-N'-[(1E)-(4-nitrophenyl)methylene]acetohydrazide](/img/structure/B11110452.png)


![N-(2,4-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11110471.png)

![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11110485.png)
